molecular formula C8H6F4OS B8003098 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol

3-(1,1,2,2-Tetrafluoroethoxy)thiophenol

Cat. No.: B8003098
M. Wt: 226.19 g/mol
InChI Key: JWDGLNYZRKYJKJ-UHFFFAOYSA-N
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Description

3-(1,1,2,2-Tetrafluoroethoxy)thiophenol is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of a thiophenol group attached to a tetrafluoroethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol typically involves the reaction of thiophenol with 1,1,2,2-tetrafluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tetrafluoroethoxy group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully controlled to maintain consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2-Tetrafluoroethoxy)thiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfonic acids, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

3-(1,1,2,2-Tetrafluoroethoxy)thiophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions. The thiophenol group can form strong bonds with metal ions and other electrophiles, making it a versatile ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1,2,2-Tetrafluoroethoxy)thiophenol is unique due to the presence of both a thiophenol group and a tetrafluoroethoxy moiety. This combination imparts distinct chemical properties, making it valuable in various applications. Its ability to undergo multiple types of reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

3-(1,1,2,2-tetrafluoroethoxy)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4OS/c9-7(10)8(11,12)13-5-2-1-3-6(14)4-5/h1-4,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDGLNYZRKYJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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